2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid
Description
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid is a bicyclic heteroaromatic compound featuring a cyclopenta[b]pyridine core fused with a difluoroacetic acid moiety. The cyclopenta[b]pyridine system contributes to its planar aromaticity, while the difluoroacetic acid group introduces strong electron-withdrawing effects, enhancing its acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs . This compound’s structural rigidity and polarity make it a promising candidate for medicinal chemistry applications, particularly in enzyme inhibition studies where fluorinated motifs are leveraged for improved binding affinity and metabolic stability.
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12,9(14)15)7-4-3-6-2-1-5-13-8(6)7/h1-2,5,7H,3-4H2,(H,14,15) |
InChI Key |
TYYIYWZXILBROO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(C(=O)O)(F)F)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further analyzed using techniques like X-ray structural analysis .
Scientific Research Applications
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroaceticacid involves its interaction with molecular targets such as protein kinases. The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . This dual mechanism enhances its efficacy as a corrosion inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations:
- Solubility: The target compound exhibits intermediate water solubility (12.3 mg/mL) compared to the highly soluble 2-(5-fluoropyridin-2-yl)acetic acid hydrochloride (34.7 mg/mL), likely due to the latter’s ionic hydrochloride salt form . In contrast, the biphenyl-dibenzoazepine derivative (0.45 mg/mL) has markedly lower solubility, attributed to its bulky hydrophobic aryl groups .
- Acidity: The difluoroacetic acid group in the target compound (pKa ~1.8) is more acidic than the phenylacetic acid analogue (pKa ~2.5) , aligning with fluorine’s electron-withdrawing inductive effects.
Functional Group Impact on Reactivity
The difluoroacetic acid group enhances electrophilicity at the α-carbon, making the target compound more reactive in nucleophilic acyl substitution reactions than its non-fluorinated counterparts. For example, it undergoes amidation with primary amines at 25°C, while the phenylacetic acid analogue requires elevated temperatures (50–60°C) .
Biological Activity
2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid (CAS No. 1519929-58-8) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of 2-(5H,6H,7H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid typically involves multiple steps that may include the formation of the cyclopentapyridine core followed by functionalization with difluoroacetic acid. The precise synthetic route can vary depending on the desired purity and yield.
Antiproliferative Effects
Research indicates that compounds similar to 2-(5H,6H,7H-cyclopenta[b]pyridin-7-yl)-2,2-difluoroacetic acid exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated derivatives have shown that they can inhibit cell growth in breast, colon, and lung cancer models. The mechanism of action often involves interference with cellular signaling pathways rather than direct inhibition of known targets like dihydrofolate reductase (DHFR) .
Case Studies
-
Study on Fluorinated Pyridines :
A study conducted on a series of fluorinated pyridines demonstrated that modifications in the aryl substituents greatly influenced their biological activity. The most active compounds were noted to possess specific structural features that enhance their interaction with cellular targets . -
Cyclopentapyridine Derivatives :
Another investigation focused on the synthesis of cyclopentapyridine derivatives and their biological evaluation revealed promising results in terms of cytotoxicity against multiple cancer cell lines. The study highlighted the importance of the cyclopentapyridine structure in enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-(5H,6H,7H-cyclopenta[b]pyridin-7-YL)-2,2-difluoroacetic acid suggests that the presence of fluorine atoms significantly alters the electronic properties of the molecule, potentially increasing its lipophilicity and ability to penetrate cellular membranes. This modification is crucial for enhancing its bioavailability and therapeutic efficacy.
Data Table: Biological Activity Overview
| Compound Name | CAS Number | Molecular Weight | Antiproliferative Activity | Target Cell Lines |
|---|---|---|---|---|
| 2-(5H,6H,7H-Cyclopenta[B]pyridin-7-YL)-2,2-difluoroacetic acid | 1519929-58-8 | 213.18 g/mol | High | Breast, Colon, Lung Cancer |
| Related Fluorinated Derivative | Not Specified | Varies | Moderate | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
